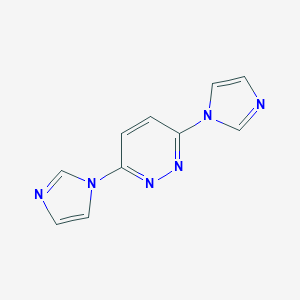

3,6-Di(1H-imidazol-1-yl)pyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-di(imidazol-1-yl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N6/c1-2-10(16-6-4-12-8-16)14-13-9(1)15-5-3-11-7-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHPOOTWIHFSSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1N2C=CN=C2)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40507301 | |

| Record name | 3,6-Di(1H-imidazol-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177648-99-6 | |

| Record name | 3,6-Di(1H-imidazol-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,6-Di(1H-imidazol-1-yl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,6-Di(1H-imidazol-1-yl)pyridazine, a versatile nitrogen-rich heterocyclic ligand. This document is intended for researchers in materials science, coordination chemistry, and drug development who are interested in the preparation and properties of this compound, which serves as a valuable building block for metal-organic frameworks (MOFs), coordination polymers, and potentially as a scaffold in medicinal chemistry.

Introduction

This compound, with the chemical formula C₁₀H₈N₆ and a molecular weight of 212.21 g/mol , is a symmetrical molecule featuring a central pyridazine ring substituted with two imidazole moieties at the 3 and 6 positions. The presence of multiple nitrogen donor atoms makes it an excellent chelating agent and a bridging ligand for the construction of multidimensional supramolecular architectures. Its rigid pyridazine core and flexible imidazole rings allow for the formation of diverse and stable coordination complexes with various metal ions.

Synthesis

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The most common and effective method involves the reaction of 3,6-dichloropyridazine with imidazole in the presence of a base.

Experimental Protocol: Synthesis of this compound

This protocol is based on established synthetic methodologies for analogous pyridazine derivatives.

Materials:

-

3,6-Dichloropyridazine

-

Imidazole

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel, filter paper)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve imidazole (2.2 equivalents) in anhydrous dimethylformamide (DMF).

-

Base Addition: To this solution, add a suitable base such as potassium carbonate (K₂CO₃, 3 equivalents) or sodium hydride (NaH, 2.2 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon). If using NaH, exercise caution as it is highly reactive and flammable.

-

Addition of Starting Material: Once the base is added, slowly add a solution of 3,6-dichloropyridazine (1 equivalent) in anhydrous DMF to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound as a solid.

Synthesis Workflow Diagram

Caption: General Workflow for the Synthesis of this compound.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₈N₆ |

| Molecular Weight | 212.21 g/mol |

| CAS Number | 177648-99-6 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMF, DMSO, and hot methanol |

Spectroscopic Data

While a comprehensive, publicly available dataset for the free ligand is scarce, the following table summarizes the expected and reported characterization data based on the analysis of its metal complexes and related structures.

| Analysis Technique | Expected/Reported Data |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~8.5-9.0 (s, 2H, pyridazine-H), ~8.0-8.4 (s, 2H, imidazole-H), ~7.5-7.8 (s, 2H, imidazole-H), ~7.0-7.3 (s, 2H, imidazole-H). The exact chemical shifts may vary depending on the solvent and concentration. |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~150-155 (C=N, pyridazine), ~135-140 (C-H, imidazole), ~120-130 (C-H, imidazole), ~115-120 (C-H, pyridazine). |

| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₀H₉N₆⁺: 213.0934; found: ~213.093. |

| Elemental Analysis | Calculated for C₁₀H₈N₆: C, 56.60%; H, 3.80%; N, 39.60%. Found values should be within ±0.4% of the calculated values. |

Applications in Coordination Chemistry

The primary application of this compound is as a versatile ligand in coordination chemistry for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. Its bidentate and bridging capabilities allow for the formation of diverse network topologies.

Coordination Behavior Diagram

Caption: Coordination of this compound with Metal Ions.

Conclusion

This compound is a valuable and accessible building block for the synthesis of advanced materials. The synthetic protocol outlined in this guide provides a reliable method for its preparation. Proper characterization using the described analytical techniques is crucial to ensure the purity and identity of the compound for its successful application in the development of novel MOFs, coordination polymers, and other functional materials. Further research into the biological activities of this compound and its derivatives may open up new avenues in medicinal chemistry and drug discovery.

physicochemical properties of 3,6-Di(1H-imidazol-1-yl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the heterocyclic compound 3,6-Di(1H-imidazol-1-yl)pyridazine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, materials science, and coordination chemistry.

Core Physicochemical Properties

This compound is a symmetrical molecule featuring a central pyridazine ring substituted with two imidazole rings. Its chemical structure and basic identifiers are provided below.

Table 1: Core Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 177648-99-6[1] |

| Molecular Formula | C₁₀H₈N₆[1] |

| Molecular Weight | 212.21 g/mol [2] |

While experimentally determined physicochemical data for this compound are limited in publicly available literature, some properties have been predicted through computational models.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Boiling Point | 528.9±35.0 °C | MySkinRecipes[2] |

| Density | 1.42±0.1 g/cm³ | MySkinRecipes[2] |

It is important to note that these values are predictions and should be confirmed through experimental validation.

Synthesis and Characterization

The synthesis of this compound is not extensively detailed in the scientific literature. However, based on the general synthesis of substituted pyridazines, a plausible synthetic route involves the nucleophilic substitution of a 3,6-dihalopyridazine with imidazole.

Experimental Workflow: Synthesis of this compound

Detailed Methodologies

Synthesis of 3,6-Dichloropyridazine (Precursor)

A common method for the synthesis of the precursor, 3,6-dichloropyridazine, involves the reaction of maleic hydrazide with a chlorinating agent like phosphorus oxychloride.

Reaction of 3,6-Dichloropyridazine with Imidazole

While a specific protocol for the title compound is not available, a general procedure for the synthesis of similar compounds involves dissolving 3,6-dichloropyridazine in a suitable solvent such as dimethylformamide (DMF), followed by the addition of imidazole and a base (e.g., potassium carbonate). The reaction mixture is then heated to drive the nucleophilic aromatic substitution. After completion, the product is isolated through standard aqueous workup procedures and purified by recrystallization or column chromatography.

Characterization of the final product would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity.

Potential Biological Activities and Signaling Pathways

Direct biological studies on this compound are scarce. However, the pyridazine and imidazole moieties are prevalent in many biologically active compounds, suggesting potential therapeutic applications. The broader class of imidazo[1,2-b]pyridazines has been investigated for various biological activities.

Potential as Kinase Inhibitors:

Several studies have highlighted the potential of pyridazine derivatives as kinase inhibitors. For instance, related imidazo[1,2-b]pyridazines have been explored as inhibitors of DYRK kinases, Mps1 kinase, and Tyk2 pseudokinase. Given the structural similarities, this compound could potentially exhibit inhibitory activity against various kinases involved in cell signaling pathways crucial for cancer and inflammatory diseases.

Potential as STING Agonists:

Recent research has identified 3-(fluoro-imidazolyl)pyridazine derivatives as potent agonists of the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a critical component of the innate immune system, and its activation has shown promise in cancer immunotherapy. The presence of the imidazole and pyridazine rings in this compound suggests it could be investigated for similar activity.

STING Signaling Pathway

The following diagram illustrates the canonical STING signaling pathway, which could be a potential target for compounds like this compound.

Conclusion

This compound is a molecule with potential applications in medicinal chemistry and materials science. While comprehensive experimental data on its physicochemical properties are currently lacking, its structural features suggest it may be a valuable scaffold for the development of novel kinase inhibitors or immunomodulatory agents. Further research is warranted to fully characterize this compound and explore its biological activities. This guide provides a foundational understanding to support such future investigations.

References

In-depth Technical Guide: 3,6-Di(1H-imidazol-1-yl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,6-Di(1H-imidazol-1-yl)pyridazine, a key building block in contemporary drug discovery, particularly in the development of targeted protein degraders. This document details its chemical structure, physicochemical properties, synthesis, and its emerging role in the design of novel therapeutics. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a heterocyclic compound featuring a central pyridazine ring substituted with two imidazole moieties. Its unique structural and chemical properties make it a valuable component in the construction of complex bioactive molecules. Notably, it has gained significant attention as a linker or scaffold component in the design of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a symmetrical arrangement of two imidazole rings attached to the 3 and 6 positions of a pyridazine core.

Chemical Structure:

Chemical Structure of this compound

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is essential for its characterization and quality control in a research and development setting.

| Property | Value | Reference |

| CAS Number | 177648-99-6 | [1] |

| Molecular Formula | C₁₀H₈N₆ | [1] |

| Molecular Weight | 212.2 g/mol | [1] |

| Appearance | Solid | |

| Purity | ≥98% (Commercially available) | [1] |

| Storage | Room temperature | [1] |

| Predicted Boiling Point | 528.9±35.0 °C | |

| Predicted Density | 1.42±0.1 g/cm³ |

Note: Predicted values are based on computational models and may vary from experimental results.

Synthesis and Experimental Protocols

General Synthetic Approach

The synthesis of 3,6-disubstituted pyridazines typically starts from a commercially available precursor like 3,6-dichloropyridazine. The reaction proceeds via a nucleophilic aromatic substitution mechanism where the imidazole acts as the nucleophile.

Reaction Scheme:

General Synthetic Workflow for this compound.

Illustrative Experimental Protocol

This is a generalized protocol and may require optimization.

-

Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add imidazole (2.2 eq) and a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (2.5 eq).

-

Reaction Execution: Heat the reaction mixture at an elevated temperature (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Development

The primary application of this compound in modern drug discovery is as a "Protein Degrader Building Block".[1] This classification highlights its utility in the construction of PROTACs.

Role in PROTAC Design

PROTACs are heterobifunctional molecules that consist of three key components: a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two. The linker is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the target protein.

The rigid and defined geometry of the this compound scaffold makes it an attractive component for PROTAC linkers. Its structural characteristics can influence the spatial orientation of the warhead and anchor ligands, thereby impacting the efficacy and selectivity of the resulting PROTAC.

Schematic of a PROTAC molecule incorporating this compound in the linker.

Targeted Protein Degradation Pathway

The workflow of targeted protein degradation mediated by a PROTAC involves several key steps, leading to the selective elimination of a disease-causing protein.

Targeted Protein Degradation (TPD) workflow mediated by a PROTAC.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules with significant potential in drug discovery. Its primary role as a scaffold in the design of PROTAC linkers underscores its importance in the rapidly advancing field of targeted protein degradation. The rigid structure and defined vectoral properties of this compound provide medicinal chemists with a powerful tool to rationally design and optimize the next generation of protein-degrading therapeutics. Further research into the synthesis and application of this and related pyridazine derivatives is likely to yield novel and effective treatments for a wide range of diseases.

References

An In-depth Technical Guide to the Spectral Data of 3,6-Di(1H-imidazol-1-yl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the compound 3,6-Di(1H-imidazol-1-yl)pyridazine. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds, namely 3,6-disubstituted pyridazines and imidazole-containing heterocycles. The methodologies for obtaining such spectral data are also detailed.

Compound Overview

This compound is a heterocyclic organic compound with the molecular formula C₁₀H₈N₆. It features a central pyridazine ring substituted at the 3 and 6 positions with imidazole rings. This structure suggests its potential as a ligand in coordination chemistry and as a scaffold in medicinal chemistry.

Molecular Structure:

CAS Number: 177648-99-6

Predicted Spectral Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.10 | s | 2H | Imidazole C2-H |

| ~8.50 | d | 2H | Pyridazine H |

| ~8.00 | t | 2H | Imidazole C5-H |

| ~7.80 | d | 2H | Pyridazine H |

| ~7.20 | t | 2H | Imidazole C4-H |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | Pyridazine C3/C6 |

| ~140.0 | Imidazole C2 |

| ~135.0 | Imidazole C4 |

| ~125.0 | Pyridazine C4/C5 |

| ~120.0 | Imidazole C5 |

Note: The chemical shifts are estimates and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3200 | Medium-Weak | C-H stretching (aromatic) |

| 1600-1650 | Medium | C=N stretching (pyridazine and imidazole rings) |

| 1400-1550 | Strong | C=C stretching (aromatic rings) |

| 1200-1300 | Medium | C-N stretching |

| 800-900 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 212.08 | [M]⁺ (Molecular Ion) |

| 145.06 | [M - C₃H₃N₂]⁺ (Loss of an imidazole ring) |

| 68.03 | [C₃H₄N₂]⁺ (Imidazole fragment) |

Note: The fragmentation pattern is a prediction and may vary depending on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a spectral width of approximately 16 ppm, centered around 6 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Use a spectral width of approximately 200 ppm.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion and Ionization: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). The compound will be ionized in the positive ion mode.

-

Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Determine the exact mass of the molecular ion peak and any significant fragment ions. The elemental composition can be confirmed from the high-resolution mass data.

Visualizations

General Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a new chemical compound like this compound.

Caption: A general workflow for the synthesis and structural elucidation of a novel chemical compound.

The Pyridazine Nucleus: A Technical Guide to its Discovery, History, and Evolution as a Privileged Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine ring, a six-membered heterocycle featuring two adjacent nitrogen atoms, has traversed a remarkable journey from a chemical curiosity to a cornerstone in modern coordination chemistry and medicinal drug discovery. Its unique electronic properties, including a high dipole moment and robust hydrogen-bonding capacity, have established it as a versatile ligand and a privileged pharmacophore. This technical guide provides an in-depth exploration of the discovery and historical evolution of pyridazine-based ligands. It covers seminal synthetic milestones, the development of their coordinating abilities with transition metals, and their impactful role in the design of therapeutic agents. The content herein is supported by quantitative data, detailed experimental protocols, and logical visualizations to offer a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Early Discovery and Synthesis of the Pyridazine Core

The story of pyridazine begins in the late 19th century. The first derivative was prepared by the renowned chemist Emil Fischer during his investigations into the Fischer indole synthesis, through the condensation of phenylhydrazine and levulinic acid.[1] However, the unsubstituted parent heterocycle, a colorless liquid with a boiling point of 208 °C, was not synthesized until later, via the oxidation of benzocinnoline to pyridazinetetracarboxylic acid followed by decarboxylation.[1]

Early synthetic routes to these heterocycles typically involved the condensation of 1,4-diketones or 4-ketoacids with hydrazines.[1] Despite these synthetic methods, pyridazines are notably rare in nature, a fact often attributed to the scarcity of naturally occurring hydrazine building blocks.[1][2] The first naturally occurring pyridazines to be discovered were hexahydropyridazine amino acids produced by Streptomyces jamaicensis, followed shortly by the antifungal agent pyridazomycin from Streptomyces violaceoniger.[2]

References

The Ascendant Therapeutic Potential of Imidazole-Containing Pyridazines: A Technical Guide for Researchers

Introduction: The fusion of imidazole and pyridazine rings has given rise to a versatile class of heterocyclic compounds with a burgeoning profile in medicinal chemistry. Imidazole-containing pyridazines, particularly the imidazo[1,2-b]pyridazine scaffold, have emerged as privileged structures in the quest for novel therapeutic agents. Their diverse pharmacological activities stem from their ability to interact with a range of biological targets, most notably protein kinases. This technical guide provides an in-depth overview of the current research applications of these compounds, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows to empower researchers in drug discovery and development.

The inherent structural features of imidazopyridazines, which are bioisosteres of purines, allow them to function as potent inhibitors of various kinases, a property that has been extensively explored in the development of anticancer and antimalarial drugs.[1][2] Beyond kinase inhibition, these compounds have demonstrated a wide array of other pharmacological effects, including anticonvulsant, anti-inflammatory, antiviral, and antitubercular activities.[1] Furthermore, specific derivatives have been synthesized and evaluated as promising ligands for imaging β-amyloid plaques associated with Alzheimer's disease.[1][3]

I. Key Research Applications and Quantitative Data

The therapeutic potential of imidazole-containing pyridazines is underscored by the significant biological activities observed across various disease models. The following tables summarize the quantitative data for some of the most promising compounds in key research areas.

A. Anticancer Activity: Kinase Inhibition and Antiproliferative Effects

A primary focus of imidazopyridazine research has been in oncology, where they have been investigated as inhibitors of several kinases implicated in cancer progression, such as Monopolar spindle 1 (Mps1), Pim kinases, mTOR, and Tyk2.[3][4][5][6]

Table 1: Anticancer Activity of Imidazole-Containing Pyridazines

| Compound | Target Kinase | IC50 (nM) | Target Cell Line | Antiproliferative IC50 (nM) | Reference |

| 27f | Mps1 | 0.70 (cellular) | A549 (Lung Carcinoma) | 6.0 | [4] |

| 14 other cancer cell lines | 6 - 320 | [3] | |||

| GNF-8625 (12) | TRKA, TRKB, TRKC | 4 - 5910 | Ba/F3 cellular kinase | - | [3] |

| 24a | Pim-1, Pim-2, Pim-3 | 16 - 110 | Various | 27 - 1000 | [3] |

| 24b | Pim-1, Pim-2, Pim-3 | - | Various | 24 - 650 | [3] |

| A17 | mTOR | 67 | A549, H460 (Non-small cell lung cancer) | 20 - 20700 | [5] |

| A18 | mTOR | 62 | A549, H460 (Non-small cell lung cancer) | - | [5] |

| 6q-t | Tyk2 JH2 | 0.015 - 0.035 (Ki) | - | 12 - 41 (IFNα cellular assay) | [6] |

B. Antimalarial Activity: Targeting Plasmodium falciparum Kinases

Imidazopyridazines have shown significant promise as antimalarial agents by inhibiting Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs), which are crucial for the parasite's life cycle.[2][3]

Table 2: Antimalarial Activity of Imidazole-Containing Pyridazines

| Compound | Target Kinase | IC50 (nM) | P. falciparum Strain | EC50 (nM) | Reference |

| 39 | - | - | K1 (multidrug resistant) | 6.8 | [3] |

| NF54 (drug sensitive) | 7.3 | [3] | |||

| 37 | PfCDPK1 | 13 | - | 400 | [2] |

| 38 | PfCDPK1 | 13 | - | 140 | [2] |

| 44 | - | - | NF54 (drug sensitive) | 1.1 | [2] |

C. Alzheimer's Disease: Ligands for β-Amyloid Plaques

Certain imidazo[1,2-b]pyridazine derivatives have been developed as high-affinity ligands for β-amyloid (Aβ) plaques, making them potential candidates for diagnostic imaging in Alzheimer's disease.[1][3]

Table 3: Binding Affinity of Imidazo[1,2-b]pyridazines to β-Amyloid Plaques

| Compound | Binding Target | Ki (nM) | Reference |

| 4 | Synthetic Aβ1-40 aggregates | 11.0 | [1] |

| FPM-IMPY | Aβ aggregates | 27 ± 8 | [7][8] |

| FEM-IMPY | Aβ aggregates | 40 ± 5 | [7][8] |

II. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of imidazole-containing pyridazines.

A. General Synthesis of the Imidazo[1,2-b]pyridazine Scaffold

The core structure of imidazo[1,2-b]pyridazines is typically synthesized through a condensation reaction.[1]

Protocol 1: Synthesis of Imidazo[1,2-b]pyridazines

-

Reactants: An appropriate α-bromoketone and a 3-amino-6-halopyridazine are used as starting materials.

-

Solvent: A suitable solvent such as ethanol or dimethylformamide (DMF) is used.

-

Base: A mild base, for example, sodium bicarbonate (NaHCO₃), is added to the reaction mixture.

-

Reaction Conditions: The mixture is typically heated under reflux for several hours.

-

Work-up: After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

B. In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay is commonly used to determine the IC50 value of a compound against a target kinase.[9]

Protocol 2: Kinase Inhibition Assay

-

Reagent Preparation: Prepare serial dilutions of the test imidazopyridazine compound in DMSO. Prepare the kinase/substrate solution and ATP solution in the kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

-

Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to start the reaction.

-

Incubation: Incubate the plate at room temperature for 60-120 minutes.

-

Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and remove the remaining ATP. Incubate for 40 minutes at room temperature.

-

Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

C. Antiproliferative Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[10][11]

Protocol 3: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 4x10³ cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Add 100 µL of complete medium containing various concentrations of the imidazopyridazine compound to the wells and incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

D. In Vitro Binding Assay for β-Amyloid Plaques

This competitive binding assay is used to determine the affinity (Ki) of compounds for Aβ plaques.[1]

Protocol 4: Aβ Plaque Binding Assay

-

Aβ Aggregate Preparation: Synthetic Aβ1-40 peptide is aggregated by incubation in a suitable buffer.

-

Competition Assay: In a 96-well filter plate, incubate a mixture of the aggregated Aβ1-40, a radiolabeled ligand with known affinity for Aβ plaques (e.g., [³H]BTA-1), and varying concentrations of the test imidazopyridazine compound.

-

Incubation: Incubate the plate at room temperature for a specified time to allow for binding equilibrium to be reached.

-

Washing: Wash the plate to remove unbound radioligand and test compound.

-

Scintillation Counting: Measure the radioactivity remaining on the filter using a liquid scintillation counter.

-

Data Analysis: The Ki value of the test compound is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

III. Visualizing Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the research applications of imidazole-containing pyridazines.

A. Signaling Pathways

Caption: General mechanism of kinase inhibition by imidazole-containing pyridazines.

Caption: Inhibition of the mTOR signaling pathway by imidazopyridazine derivatives.

B. Experimental Workflows

Caption: General workflow for the synthesis of imidazo[1,2-b]pyridazines.

Caption: Workflow for the in vitro β-amyloid plaque binding assay.

IV. Conclusion

Imidazole-containing pyridazines represent a highly promising and versatile scaffold for the development of novel therapeutics. Their proven efficacy as kinase inhibitors has established a strong foundation for their application in oncology and infectious diseases. The continued exploration of their diverse pharmacological activities, coupled with the development of new synthetic methodologies, will undoubtedly lead to the discovery of new and improved drug candidates. This technical guide serves as a valuable resource for researchers, providing a comprehensive overview of the current state of the field and practical guidance for future investigations into this exciting class of compounds.

References

- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Two 18F-Labeled 6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine Derivatives as Prospective Radioligands for β-Amyloid in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of two 18F-labeled 6-iodo-2-(4'-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine derivatives as prospective radioligands for beta-amyloid in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Handling of 3,6-Di(1H-imidazol-1-yl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,6-Di(1H-imidazol-1-yl)pyridazine, a heterocyclic organic compound utilized in various research and development applications, including as a versatile linking ligand in the synthesis of metal-organic frameworks (MOFs) and as a scaffold in medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide combines information from safety data sheets for this compound and related pyridazine compounds, alongside general best practices for handling research chemicals of this nature.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data sheets, the compound is associated with the following hazards:

-

Acute Toxicity (Oral): Harmful if swallowed.[1]

-

Skin Irritation: Causes skin irritation.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin irritation | 2 | H315: Causes skin irritation |

| Eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Physical and Chemical Properties

Experimentally determined physical and chemical properties for this compound are not widely available. The following table includes some available data and predicted values. Researchers should handle the compound with the assumption that it may be combustible and should be kept away from ignition sources.

Table 2: Physical and Chemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₆ | [CymitQuimica SDS] |

| Molecular Weight | 212.21 g/mol | [CymitQuimica SDS] |

| Appearance | No data available | [CymitQuimica SDS] |

| Odor | No data available | [CymitQuimica SDS] |

| Boiling Point | 528.9±35.0 °C (Predicted) | MySkinRecipes |

| Density | 1.42±0.1 g/cm³ (Predicted) | MySkinRecipes |

| Solubility | No data available |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and ensure the stability of this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedures should be conducted to determine the appropriate level of PPE. The following are minimum requirements:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[1]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Gloves must be inspected before use and replaced if damaged. Proper glove removal technique should be followed to avoid skin contact.[1]

-

Skin and Body Protection: A lab coat or other protective clothing that covers all exposed skin is required.[1]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2] If a fume hood is not available and there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used.

General Handling Precautions

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke when using this product.[1]

-

Use only outdoors or in a well-ventilated area.[1]

-

Handle in accordance with good industrial hygiene and safety practices.[1]

Storage Conditions

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep the container tightly closed.[1]

-

Store locked up.[1]

-

Keep away from heat, sparks, open flames, and hot surfaces.

Emergency and First-Aid Measures

In the event of exposure, immediate action is crucial.

Table 3: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison control center or doctor.[1][2] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice/attention.[1][2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor if you feel unwell.[1][2] |

Experimental Protocols

Due to the lack of specific published experimental protocols for this compound, a general protocol for handling a solid, potentially hazardous chemical in a research laboratory setting is provided below. This should be adapted based on the specific requirements of the experiment.

General Laboratory Handling Protocol

-

Preparation:

-

Ensure the work area (chemical fume hood) is clean and uncluttered.

-

Assemble all necessary glassware and equipment.

-

Don the appropriate personal protective equipment (PPE) as outlined in Section 3.1.

-

-

Dispensing:

-

Carefully open the container in the fume hood to avoid generating dust.

-

Use a clean spatula to weigh the desired amount of the compound onto weighing paper or directly into a tared vessel.

-

Close the container tightly immediately after use.

-

-

Reaction Setup:

-

If dissolving the compound, add the solvent slowly to the solid to avoid splashing.

-

If the reaction is to be heated, use a heating mantle with a stirrer and a temperature controller. Ensure the setup is secure.

-

-

Work-up and Purification:

-

All work-up and purification steps (e.g., extraction, filtration, chromatography) should be performed in a fume hood.

-

Handle all waste materials as hazardous waste.

-

-

Decontamination and Waste Disposal:

-

Clean all glassware and equipment thoroughly after use.

-

Dispose of contaminated materials (gloves, weighing paper, etc.) and chemical waste in appropriately labeled hazardous waste containers according to institutional and local regulations.[1]

-

Biological Activity and Signaling Pathways

Research has indicated that derivatives of pyridazine and imidazole can exhibit a range of biological activities. One study on a derivative of this compound has shown it to be a potent aromatase inhibitor. Aromatase is a key enzyme in the biosynthesis of estrogens. Inhibition of this enzyme is a therapeutic strategy in hormone-dependent breast cancer.

Below is a conceptual diagram illustrating the potential mechanism of action of an aromatase inhibitor.

References

Methodological & Application

Synthesis of 3,6-Di(1H-imidazol-1-yl)pyridazine Derivatives: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3,6-Di(1H-imidazol-1-yl)pyridazine and its derivatives. This class of compounds holds significant interest in medicinal chemistry and materials science due to the versatile coordination properties of the imidazole and pyridazine moieties. The primary synthetic strategy involves a two-step process commencing with the preparation of the key precursor, 3,6-dichloropyridazine, followed by a nucleophilic aromatic substitution with imidazole or its derivatives.

I. Synthetic Pathway Overview

The general synthetic route to this compound derivatives is outlined below. The process begins with the conversion of pyridazine-3,6-diol to 3,6-dichloropyridazine, which then undergoes a double nucleophilic substitution with imidazole.

Caption: General two-step synthesis of this compound.

II. Experimental Protocols

A. Synthesis of 3,6-Dichloropyridazine (Precursor)

This protocol details the synthesis of the key intermediate, 3,6-dichloropyridazine, from pyridazine-3,6-diol.

Materials:

-

Pyridazine-3,6-diol

-

Phosphorus oxychloride (POCl₃)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask (2 L)

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

To a 2 L round-bottom flask, add pyridazine-3,6-diol (125 g, 1115 mmol) under a nitrogen atmosphere.

-

Carefully add phosphorus oxychloride (520 mL, 5576 mmol) at room temperature.

-

Heat the reaction mixture to 80 °C and maintain for 12 hours (overnight) with stirring.

-

After cooling to room temperature, concentrate the reaction mixture under high vacuum at 55-60 °C to obtain a thick mass.

-

Dilute the residue with ethyl acetate (1 L).

-

Slowly and carefully quench the mixture by pouring it into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8. Caution: This is an exothermic reaction and will release gas.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer with ethyl acetate (2 x 500 mL).

-

Combine the organic layers and wash with water (1 L) and then with brine (1 L).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Dry the resulting solid under vacuum at 50 °C to yield 3,6-dichloropyridazine.

Quantitative Data:

| Starting Material | Product | Reagent | Solvent | Temperature | Time | Yield |

| Pyridazine-3,6-diol | 3,6-Dichloropyridazine | POCl₃ | None | 80 °C | 12 h | ~85% |

B. Synthesis of this compound

This protocol describes the nucleophilic aromatic substitution reaction between 3,6-dichloropyridazine and imidazole to form the final product.

Materials:

-

3,6-Dichloropyridazine

-

Imidazole

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Water

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer

-

Nitrogen inlet

-

Dropping funnel

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry three-neck round-bottom flask under a nitrogen atmosphere, add imidazole (2.2 equivalents) and anhydrous DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Carefully add sodium hydride (2.2 equivalents) portion-wise to the imidazole solution. Caution: Sodium hydride is highly reactive and flammable. Handle with extreme care under an inert atmosphere. Hydrogen gas is evolved.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

In a separate flask, dissolve 3,6-dichloropyridazine (1 equivalent) in anhydrous DMF.

-

Add the solution of 3,6-dichloropyridazine dropwise to the sodium imidazolide solution at room temperature.

-

Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.

-

Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Note: The specific reaction conditions (temperature, time, and solvent for purification) may vary depending on the specific imidazole derivative used and should be optimized accordingly. The yield for this reaction is typically moderate to good, but specific literature should be consulted for precise values for different derivatives.

III. Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound derivatives.

Caption: Workflow for the synthesis of this compound.

IV. Applications and Future Directions

Derivatives of this compound are valuable ligands in coordination chemistry, capable of forming a variety of metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic and material properties. In the field of drug development, these scaffolds can be further functionalized to explore their potential as kinase inhibitors or other therapeutic agents. The presence of multiple nitrogen atoms provides numerous sites for hydrogen bonding and coordination, making them attractive for rational drug design. Future research may focus on the synthesis of a broader range of derivatives with diverse electronic and steric properties to tune their biological activity and material characteristics.

Application Notes and Protocols for MOF Synthesis Using 3,6-Di(1H-imidazol-1-yl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of Metal-Organic Frameworks (MOFs) utilizing the versatile nitrogen-rich ligand, 3,6-Di(1H-imidazol-1-yl)pyridazine. The protocols detailed herein are based on established solvothermal methods for the synthesis of coordination polymers with various transition metals.

Ligand Overview: this compound

This compound, denoted as 'L' in the subsequent protocols, is a rigid N-donor ligand. Its structure, featuring two imidazole rings attached to a central pyridazine core, makes it an excellent candidate for the construction of robust and porous MOFs. The multiple nitrogen sites offer various coordination possibilities with metal centers, leading to diverse network topologies and potential functionalities.

Chemical Structure:

-

Formula: C₁₀H₈N₆

-

Molecular Weight: 212.21 g/mol

-

CAS Number: 177648-99-6

Synthesis of Metal-Organic Frameworks

This section provides detailed protocols for the synthesis of three distinct MOFs using this compound with cobalt(II), nickel(II), and zinc(II) metal centers. These syntheses are based on the work of Du, J.-Q., et al. (2019).

General Synthesis Workflow

The general workflow for the synthesis of these MOFs involves the solvothermal reaction of the ligand 'L' with a corresponding metal salt and an auxiliary carboxylic acid ligand in a sealed container.

Caption: General workflow for the solvothermal synthesis of MOFs.

Experimental Protocols

The following tables summarize the specific reactants and conditions for the synthesis of three different MOFs.

Table 1: Reactants for MOF Synthesis

| MOF Designation | Metal Salt | Auxiliary Ligand (and abbreviation) |

| Complex 1 | Co(NO₃)₂·6H₂O | 1,2,4,5-Benzenetetracarboxylic acid (H₄BTC) |

| Complex 2 | Ni(NO₃)₂·6H₂O | 1,2-Benzenedicarboxylic acid (H₂BDC) |

| Complex 3 | Zn(NO₃)₂·6H₂O | 1,3,5-Benzenetricarboxylic acid (H₃BTC) |

Table 2: Synthesis Conditions and Product Formulas

| MOF Designation | Ligand (L) Amount (mmol) | Metal Salt Amount (mmol) | Auxiliary Ligand Amount (mmol) | Solvent & Volume (mL) | Temperature (°C) | Time (h) | Final Product Formula |

| Complex 1 | 0.05 | 0.05 | 0.05 | H₂O (15) | 160 | 72 | [Co(L)(BTC)₀.₅(H₂O)]ₙ |

| Complex 2 | 0.05 | 0.05 | 0.05 | H₂O (15) | 160 | 72 | {[Ni(L)(BDC)(H₂O)₃]·H₂O}ₙ |

| Complex 3 | 0.05 | 0.15 | 0.10 | H₂O (15) | 160 | 72 | {[Zn₃(L)₂(BTC)₂(H₂O)₂]·3H₂O}ₙ |

Detailed Synthesis Protocol for Complex 1: [Co(L)(BTC)₀.₅(H₂O)]ₙ

-

Combine this compound (L) (0.0106 g, 0.05 mmol), Co(NO₃)₂·6H₂O (0.0146 g, 0.05 mmol), and 1,2,4,5-benzenetetracarboxylic acid (H₄BTC) (0.0127 g, 0.05 mmol) in a 25 mL Teflon-lined stainless steel autoclave.

-

Add 15 mL of deionized water.

-

Seal the autoclave and heat to 160 °C for 72 hours.

-

Allow the autoclave to cool slowly to room temperature.

-

Pink block-shaped crystals are obtained.

-

Isolate the crystals by filtration, wash with deionized water and ethanol.

-

Dry the product at room temperature.

Protocols for Complex 2 and Complex 3 follow the same general procedure with the reactants and their amounts as specified in Tables 1 and 2.

Characterization and Properties

The synthesized MOFs exhibit distinct crystal structures and properties.

Table 3: Structural and Physical Properties

| MOF Designation | Crystal System | Space Group | Structure Dimensionality | Thermal Stability (Decomposition Temp.) |

| Complex 1 | Monoclinic | P2₁/c | 2D Layer | ~350 °C |

| Complex 2 | Triclinic | P-1 | 1D Zigzag Chain | ~300 °C |

| Complex 3 | Monoclinic | P2₁/n | 3D Coordination Network | ~320 °C |

Applications

The diverse structures of these MOFs suggest a range of potential applications. The presence of accessible metal sites, porous frameworks, and functional organic linkers make them promising candidates for catalysis, sensing, and materials for drug delivery.

Catalysis

The synthesized MOFs have been investigated for their catalytic activity in the homocoupling reaction of 4-substituted aryl iodides.

Catalytic Reaction Workflow:

Caption: Workflow for the MOF-catalyzed homocoupling of aryl iodides.

Protocol for Catalytic Homocoupling of 4-Iodoanisole using Complex 1:

-

To a reaction tube, add 4-iodoanisole (0.234 g, 1 mmol), K₂CO₃ (0.276 g, 2 mmol), and Complex 1 (0.01 g).

-

Add 5 mL of DMF as the solvent.

-

Heat the mixture at 120 °C under a nitrogen atmosphere for 24 hours.

-

After the reaction, cool the mixture to room temperature.

-

Extract the product with dichloromethane.

-

Analyze the product yield by gas chromatography-mass spectrometry (GC-MS).

The catalytic activities of all three complexes have been studied, demonstrating their potential as heterogeneous catalysts.

Potential Future Applications

While the primary reported application is catalysis, the structural features of these MOFs suggest their utility in other areas relevant to researchers and drug development professionals:

-

Drug Delivery: The porous nature of the 3D framework in Complex 3 could be explored for the encapsulation and controlled release of therapeutic agents. The biocompatibility of zinc-based MOFs is an active area of research.

-

Sensing: The luminescence properties of the zinc-based MOF (Complex 3) could be investigated for sensing applications, such as the detection of small molecules, metal ions, or biomarkers.

-

Gas Storage and Separation: The porosity of these materials could be characterized to assess their potential for the storage and separation of gases, which is relevant in various industrial and medical applications.

These application notes provide a foundational understanding and practical protocols for the synthesis and utilization of MOFs based on the this compound ligand. Further research into the functional properties of these materials is encouraged to fully explore their potential in diverse scientific and biomedical fields.

Application Notes and Protocols for Metal Complexation with 3,6-Di(1H-imidazol-1-yl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Di(1H-imidazol-1-yl)pyridazine is a versatile N-heterocyclic ligand capable of forming stable complexes with a variety of transition metals. The presence of two imidazole moieties and a central pyridazine ring offers multiple coordination sites, allowing for the formation of diverse structural architectures, including discrete mononuclear or polynuclear complexes and coordination polymers.[1] These metal complexes are of significant interest in fields such as catalysis, materials science, and drug discovery due to their unique electronic, magnetic, and photoluminescent properties.[2][3] The pyridazine core enhances the structural rigidity and stability of the resulting complexes.[1] This document provides detailed protocols for the synthesis and characterization of metal complexes of this compound.

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through straightforward solution-phase reactions. The general procedure involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent, temperature, and stoichiometry can influence the final product's structure and dimensionality.

General Protocol for Metal Complexation

A general workflow for the synthesis and characterization of these metal complexes is outlined below.

Caption: General workflow for the synthesis and characterization of metal complexes.

Materials:

-

This compound (Ligand)

-

Metal(II) or Metal(III) salts (e.g., chlorides, nitrates, acetates)

-

Solvents: Methanol, Ethanol, Acetonitrile, Dimethylformamide (DMF), Water

Procedure:

-

Dissolve this compound in a suitable solvent.

-

In a separate flask, dissolve the metal salt in the same or a miscible solvent.

-

Slowly add the metal salt solution to the ligand solution with constant stirring.

-

The reaction mixture is typically stirred at room temperature or heated to reflux for several hours.

-

The resulting precipitate is collected by filtration, washed with the solvent, and dried under vacuum.

-

Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the filtrate or by layering techniques.

Characterization Techniques

Thorough characterization is essential to confirm the formation of the desired complex and to elucidate its structure and properties.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the coordination of the ligand to the metal ion.[4] A comparison of the IR spectrum of the free ligand with that of the metal complex will reveal shifts in the vibrational frequencies of the C=N and C-N bonds of the imidazole and pyridazine rings upon coordination.

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands can be observed, in addition to d-d transitions for transition metal complexes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy can be used to characterize the complex in solution.[5] Shifts in the chemical shifts of the ligand protons and carbons upon coordination provide evidence of complex formation.

Structural and Thermal Analysis

-

X-ray Diffraction (XRD): Single-crystal XRD is the most definitive method for determining the three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry. Powder XRD can be used to confirm the phase purity of the bulk sample.

-

Elemental Analysis (EA): EA provides the percentage composition of C, H, and N in the complex, which helps in confirming the empirical formula.[4]

-

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complex and to determine the presence of coordinated or solvated water molecules.[6]

Quantitative Data

The stability of metal complexes is a critical parameter, especially for applications in drug development and sensing. Stability constants (log K) and dissociation constants (pKa) are determined potentiometrically.[7][8]

| Metal Ion | log K₁ | log K₂ | Coordination Geometry (Predicted) | Reference |

| Cu(II) | - | - | Square Planar / Distorted Octahedral | [9] |

| Ni(II) | - | - | Octahedral | [6] |

| Co(II) | - | - | Octahedral / Tetrahedral | [5] |

| Zn(II) | - | - | Tetrahedral | [5] |

| Cd(II) | - | - | Octahedral | [6] |

Potential Applications in Drug Development

The interaction of metal complexes with biological targets is a key area of research. The following diagram illustrates a hypothetical signaling pathway that could be influenced by a metal complex of this compound, for instance, in the context of anticancer activity.[10]

References

- 1. This compound [myskinrecipes.com]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 4. azjournalbar.com [azjournalbar.com]

- 5. researchgate.net [researchgate.net]

- 6. Three New Metal Complexes with Imidazole-Containing Tripodal Ligands as Fluorophores for Nitroaromatics- and Ion-Selective Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3,6-Di(1H-imidazol-1-yl)pyridazine in Catalysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,6-Di(1H-imidazol-1-yl)pyridazine is a versatile nitrogen-rich heterocyclic ligand. Its unique structural features, including the presence of multiple coordination sites (N-atoms of the imidazole and pyridazine rings), make it an excellent building block for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have garnered significant interest due to their diverse applications in areas such as gas adsorption, luminescence, and notably, catalysis. The ligand's ability to bridge metal centers leads to the formation of robust frameworks with potential catalytic activities.

The integration of this compound into metal complexes can lead to synergistic effects, altering the chemical behavior of the metal center and enhancing catalytic performance in various organic transformations.[1] This document provides an overview of the catalytic applications of materials derived from this ligand, with a focus on experimental protocols and data presentation.

Application: Catalysis of Homocoupling Reactions

Coordination polymers derived from this compound and various metal ions (e.g., Ni(II), Cu(II), Co(II)) have demonstrated catalytic activity in organic synthesis.[1][2] A key application is in the homocoupling of 4-substituted aryl iodides, a crucial reaction in the formation of symmetrical biaryl compounds, which are important structural motifs in many pharmaceuticals and functional materials.

Catalytic System

A series of mixed-ligand complexes incorporating this compound have been synthesized and their catalytic activities for the homocoupling of 4-iodoanisole have been investigated.[1][2] These complexes, with varying metal centers and co-ligands, exhibit different levels of catalytic efficiency.

General Reaction Scheme

2 Ar-I + Base → Ar-Ar + Base·2I

Data Presentation

The catalytic performance of various coordination polymers based on this compound in the homocoupling of 4-iodoanisole is summarized below. The data is based on studies of seven different complexes.[1][2]

| Catalyst (Complex) | Metal Ion | Co-Ligand(s) | Yield (%) |

| 1 | Ni(II) | SCN⁻ | Moderate |

| 2 | Cu(II) | 1,2-benzenedicarboxylate, OH⁻ | High |

| 3 | Cu(II) | 1,3-benzenedicarboxylate, OH⁻, ClO₄⁻ | High |

| 4 | Ni(II) | 1,4-benzenedicarboxylate | Moderate |

| 5 | Co(II) | 1,3,5-benzenetricarboxylate | Low |

| 6 | Cu(II) | 2,6-pyridinedicarboxylate | High |

| 7 | Co(II) | 4,4'-oxydibenzoate | Low |

Note: The yields are qualitative descriptions based on the reported study. "High" indicates efficient catalysis, "Moderate" indicates noticeable product formation, and "Low" indicates minimal catalytic activity under the tested conditions.

Experimental Protocols

Protocol 1: Synthesis of a Representative Catalyst (e.g., a Cu(II) Coordination Polymer)

This protocol describes a general solvothermal method for the synthesis of a copper-based coordination polymer using this compound.

Materials:

-

This compound

-

Copper(II) salt (e.g., Cu(NO₃)₂·3H₂O)

-

A dicarboxylic acid co-ligand (e.g., 1,3-benzenedicarboxylic acid)

-

Solvent (e.g., N,N-dimethylformamide (DMF) or a mixture of DMF and water)

-

Teflon-lined stainless steel autoclave

Procedure:

-

In a 25 mL Teflon-lined stainless steel autoclave, dissolve this compound (0.1 mmol, 21.2 mg) and a copper(II) salt (0.1 mmol) in 10 mL of the chosen solvent.

-

Add the dicarboxylic acid co-ligand (0.1 mmol) to the solution.

-

Seal the autoclave and heat it in an oven at a constant temperature (e.g., 120 °C) for 72 hours.

-

After 72 hours, allow the autoclave to cool slowly to room temperature.

-

Collect the resulting crystals by filtration, wash them with the mother liquor and then with a low-boiling point solvent like ethanol.

-

Dry the crystals in air.

Protocol 2: Catalytic Homocoupling of 4-Iodoanisole

This protocol outlines the procedure for the catalytic homocoupling of an aryl iodide using a pre-synthesized coordination polymer as the catalyst.

Materials:

-

Synthesized catalyst (e.g., Complex 2 , 3 , or 6 )

-

4-Iodoanisole

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., DMF)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk tube, add the catalyst (e.g., 5 mol% with respect to the substrate).

-

Add 4-iodoanisole (1.0 mmol, 234 mg) and the base (2.0 mmol).

-

Add the solvent (5 mL).

-

Seal the tube, and purge with an inert gas for 10-15 minutes.

-

Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100-140 °C).

-

Stir the reaction for the specified time (e.g., 24 hours).

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Analyze the product yield by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

The product can be further purified by column chromatography if necessary.

Visualizations

Logical Workflow for Catalyst Synthesis and Application

Caption: Workflow for the synthesis of a coordination polymer catalyst and its application in a homocoupling reaction.

Conceptual Diagram of the Catalytic Cycle

Caption: A generalized catalytic cycle for the metal-catalyzed homocoupling of aryl iodides.

References

Application Notes and Protocols: Experimental Setup for Testing the Antimicrobial Activity of Pyridazine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial effects.[1][2][3][4] The evaluation of their efficacy against various pathogenic microorganisms is a critical step in the drug discovery and development pipeline. These application notes provide a detailed guide to the experimental setup for testing the antimicrobial activity of novel pyridazine compounds. The protocols described herein are based on established and standardized methodologies recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[5][6] The primary objectives of these assays are to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the test compounds.

Core Experimental Protocols

Two principal methods are detailed for the preliminary assessment of antimicrobial activity: Broth Microdilution for quantitative analysis (MIC determination) and Agar Well Diffusion for a qualitative or semi-quantitative screening.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible in-vitro growth of a microorganism.[6][7]

Materials:

-

Pyridazine compound stock solution (typically in DMSO)

-

Sterile 96-well microtiter plates[8]

-

Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[9]

-

Standardized microbial inoculum (0.5 McFarland standard)[10]

-

Positive control antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for fungi)

-

Sterile diluent (e.g., broth, saline)

-

Incubator

-

Microplate reader (optional)

Protocol:

-

Preparation of Pyridazine Compound Dilutions:

-

Create a series of two-fold dilutions of the pyridazine compound in the appropriate broth within the wells of a 96-well plate.[8] For example, starting from a high concentration (e.g., 256 µg/mL) and diluting down to a low concentration (e.g., 0.5 µg/mL).

-

Ensure the final volume in each well is consistent (e.g., 100 µL).

-

-

Inoculum Preparation:

-

From a fresh culture, suspend isolated colonies of the test microorganism in a sterile broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[11]

-

Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[11]

-

-

Inoculation and Incubation:

-

Add the prepared inoculum to each well containing the pyridazine compound dilutions.

-

Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no antimicrobial agent). A sterility control (broth only) should also be included.[7]

-

Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[11]

-

-

MIC Determination:

Agar Well Diffusion Method

This method is a preliminary test to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.[12][13]

Materials:

-

Pyridazine compound stock solution

-

Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Sterile cotton swabs

-

Sterile cork borer or pipette tip to create wells

-

Positive control antibiotic solution

-

Solvent control (e.g., DMSO)

-

Incubator

-

Calipers

Protocol:

-

Inoculation of Agar Plates:

-

Dip a sterile cotton swab into the standardized microbial inoculum and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.[10]

-

-

Creation of Wells:

-

Aseptically punch wells (6-8 mm in diameter) into the inoculated agar using a sterile cork borer.[5]

-

-

Application of Test Compounds:

-

Incubation and Measurement:

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[16] This test is typically performed after the MIC has been determined.

Materials:

-

Results from the Broth Microdilution (MIC) test

-

Sterile agar plates (without any antimicrobial agent)

-

Sterile micropipettes and tips

-

Incubator

Protocol:

-

Subculturing from MIC Wells:

-

From the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto fresh agar plates.[16]

-

-

Incubation:

-

Incubate the agar plates under the same conditions as the initial MIC test.

-

-

MBC Determination:

Data Presentation

Quantitative data from the antimicrobial assays should be summarized in a clear and structured format to facilitate comparison and analysis.

Table 1: Antimicrobial Activity of Pyridazine Compounds

| Compound ID | Test Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Positive Control MIC (µg/mL) |

| PY-001 | Staphylococcus aureus | Gram-positive | 16 | 32 | 18 | Gentamicin | 1 |

| PY-001 | Escherichia coli | Gram-negative | 32 | 64 | 15 | Gentamicin | 2 |

| PY-002 | Staphylococcus aureus | Gram-positive | 8 | 16 | 22 | Gentamicin | 1 |

| PY-002 | Escherichia coli | Gram-negative | 16 | 32 | 19 | Gentamicin | 2 |

| PY-003 | Candida albicans | N/A (Fungus) | 4 | 8 | 25 | Amphotericin B | 0.5 |

Visualizations

Diagrams are essential for illustrating experimental workflows and conceptual relationships.

Caption: Experimental workflow for antimicrobial activity testing.

References

- 1. [PDF] Synthesis, Characterization and Antimicrobial Activity of Some New Heterocyclic Compounds Incorporating Pyridazine Moiety | Semantic Scholar [semanticscholar.org]